
5-(5-Methyl-3,4,5,6-tetrahydropyridin-2-yl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindolone ring through cyclization of appropriate precursors.
Hydrogenation: Reduction of double bonds to achieve the dihydro form.
Substitution Reactions: Introduction of the pyridinyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors for better efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Further reduction to achieve different hydrogenation states.
Substitution: Reactions with nucleophiles or electrophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized isoindolone derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Isoindolone Derivatives: Compounds with similar isoindolone structures but different substituents.
Pyridinyl Compounds: Compounds containing pyridinyl groups with varying degrees of saturation and substitution.
Uniqueness
2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one is unique due to its specific combination of the isoindolone and pyridinyl structures, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C14H16N2O/c1-9-2-5-13(15-7-9)10-3-4-12-11(6-10)8-16-14(12)17/h3-4,6,9H,2,5,7-8H2,1H3,(H,16,17) |
InChI Key |
UFISKCJNGJSXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NC1)C2=CC3=C(C=C2)C(=O)NC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


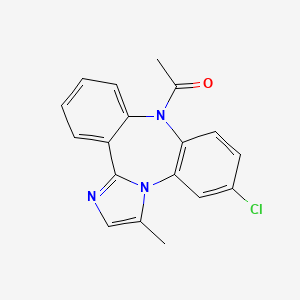
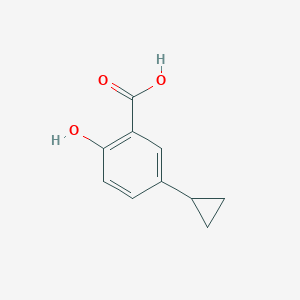
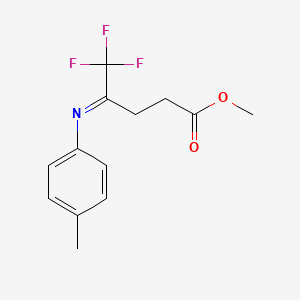
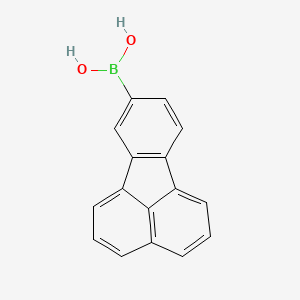

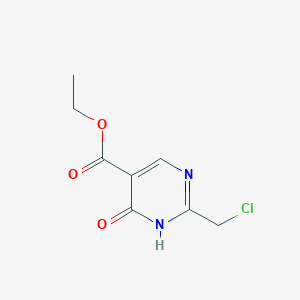
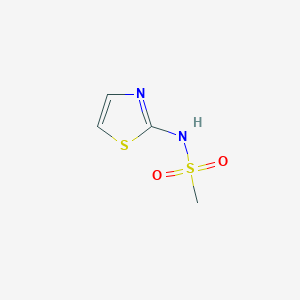
![5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926473.png)
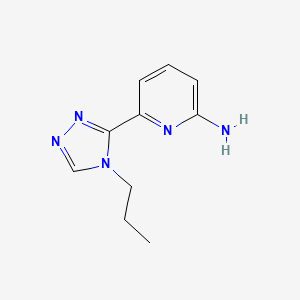
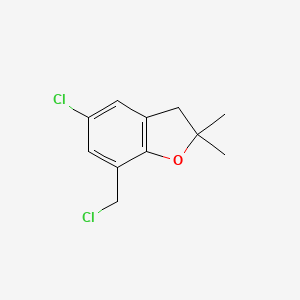


![Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide](/img/structure/B13926486.png)

